

Application Note and Protocol: Measurement of Cholinesterase Activity in Human Serum

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Compound of Interest

Compound Name: *Butyrylthiocholine*

Cat. No.: *B1199683*

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Audience: Researchers, scientists, and drug development professionals.

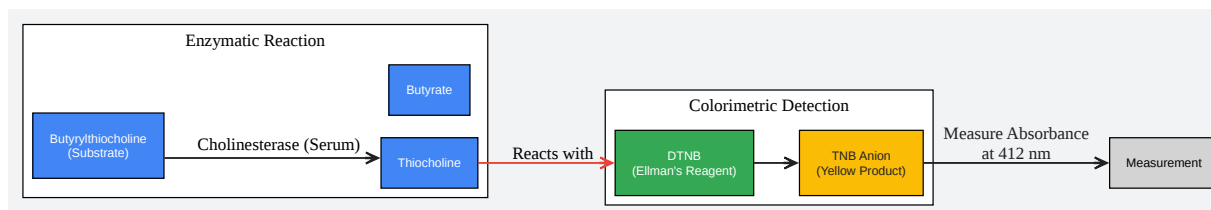
Introduction

Cholinesterases are a family of enzymes that catalyze the hydrolysis of choline esters. In human blood, there are two primary types: Acetylcholinesterase (AChE), found mainly in red blood cells and nerve tissues, and Butyrylcholinesterase (BChE), also known as pseudocholinesterase (PChE), which is synthesized in the liver and circulates in the plasma.[1][2][3] The measurement of serum cholinesterase (primarily BChE) activity is a critical diagnostic tool. It serves as a sensitive biomarker for exposure to organophosphate and carbamate pesticides, which are potent cholinesterase inhibitors.[1][3][4] Additionally, serum cholinesterase levels are indicative of liver function, with decreased activity often observed in patients with liver damage or disease.[2][4] This protocol details the standardized spectrophotometric method for quantifying cholinesterase activity in human serum.

Principle of the Assay: The Ellman Method

The most widely used and validated method for measuring cholinesterase activity is the Ellman method.[4][5][6] This colorimetric assay is based on the enzymatic hydrolysis of a thiocholine ester substrate, such as **Butyrylthiocholine** (BTC) or Acetylthiocholine (ATCh), by the cholinesterase present in the serum sample. This reaction produces thiocholine. The generated thiocholine then reacts with the chromogenic reagent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce the yellow-colored 5-Thio-2-nitrobenzoic acid (TNB) anion. The rate of TNB formation is directly proportional to the cholinesterase

activity in the sample and can be quantified by measuring the increase in absorbance at 412 nm.^{[5][7][8]}



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Caption: Signaling pathway of the Ellman method for cholinesterase detection.

Materials and Reagents

- Spectrophotometric microplate reader capable of kinetic measurements at 412 nm.
- 96-well clear, flat-bottom microplates.
- Calibrated single and multichannel pipettes.
- Human serum samples (see Section 4 for handling).
- Reagent-grade water.

Reagent Preparation:

Reagent	Composition	Preparation Instructions	Storage
Phosphate Buffer (PB)	100 mM Sodium Phosphate, pH 7.4	Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in reagent-grade water to achieve a final concentration of 100 mM. Adjust pH to 7.4.	2-8°C for up to 1 month.
DTNB Solution	2 mM DTNB in PB	Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in 100 mM PB (pH 7.4) to a final concentration of 2 mM.	2-8°C, protected from light, for up to 1 month. [9]
Substrate Solution	5 mM Butyrylthiocholine iodide (BTC) in PB	Dissolve S-butyrylthiocholine iodide in 100 mM PB (pH 7.4) to a final concentration of 5 mM. Prepare this solution fresh before use. [9]	Prepare fresh daily.

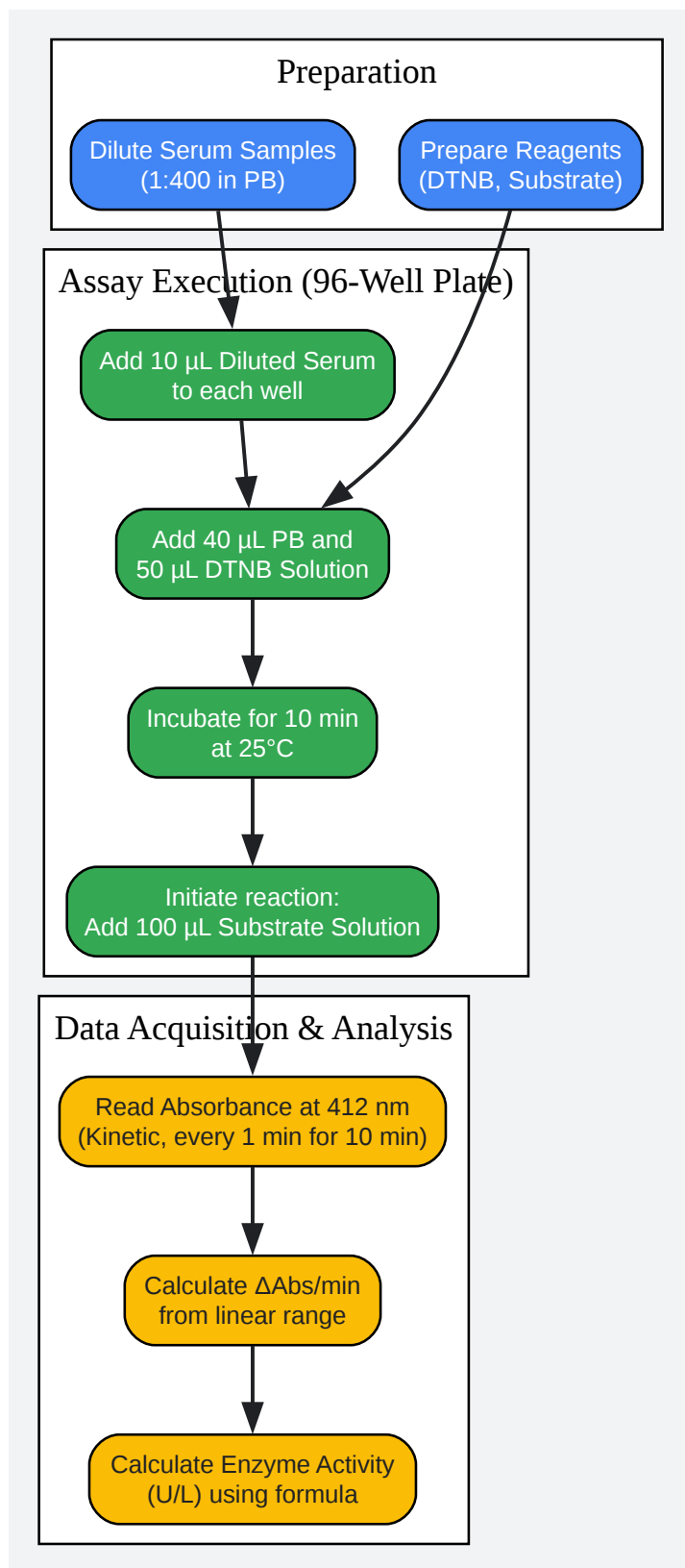
Sample Preparation and Handling

- **Sample Collection:** Collect venous blood and separate the serum by centrifugation. Use non-hemolyzed serum for the assay.[\[4\]](#)[\[10\]](#)
- **Dilution:** Human serum samples must be diluted to ensure the readings fall within the linear range of the assay. A starting dilution of 1:400 (e.g., 5 µL serum + 1995 µL PB) is recommended.[\[9\]](#) Further dilutions may be necessary depending on the activity level.

- Storage: Serum samples are stable for up to one week when stored at 4°C or for several months at -70°C.[\[11\]](#) Avoid repeated freeze-thaw cycles.[\[11\]](#)

Experimental Protocol

This protocol is designed for a 96-well plate format with a final reaction volume of 200 µL. All samples and controls should be run in duplicate or triplicate.



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Caption: Experimental workflow for cholinesterase activity measurement.

Step-by-Step Procedure:

- Plate Setup: Design a plate map, including wells for blanks, controls, and diluted serum samples.
- Sample Addition: Add 10 µL of the diluted serum samples to the appropriate wells of the microtiter plate.^[9]
- Reagent Addition:
 - Add 40 µL of 100 mM PB (pH 7.4) to each well.^[9]
 - Add 50 µL of 2 mM DTNB solution to each well.^[9]
 - For the blank wells, add 50 µL of PB instead of the diluted serum.
- Pre-incubation: Incubate the plate for 10 minutes at 25°C in the microplate reader to allow for temperature equilibration and to complete the reaction of any free sulfhydryl groups in the serum with DTNB.^[9]
- Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the 5 mM BTC substrate solution to all wells.^[12] Mix gently by tapping the plate or using an orbital shaker for 10-15 seconds.^[8]
- Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode. Record readings every minute for a total of 10-20 minutes.^{[8][9]}

Data Analysis and Calculation

- Determine the Rate of Reaction: For each sample, plot absorbance (OD 412 nm) versus time (minutes). Identify the linear portion of the curve and calculate the slope (ΔAbs/min). Subtract the rate of the blank from the rate of each sample.
- Calculate Cholinesterase Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzyme activity.

$$\text{Activity (U/L)} = (\Delta\text{Abs/min} * \text{Total Volume (mL)}) / (\epsilon * \text{Path Length (cm)} * \text{Sample Volume (mL)}) * \text{Dilution Factor} * 10^6$$

Where:

- $\Delta\text{Abs}/\text{min}$: The rate of absorbance change per minute for the sample (after blank subtraction).
- Total Volume: The final reaction volume in the well (0.2 mL).
- ϵ (Molar Extinction Coefficient of TNB): 13,600 $\text{M}^{-1}\text{cm}^{-1}$.^[8]
- Path Length: The light path length through the well. This is specific to the microplate and reader (often provided by the manufacturer). If unknown, it must be determined or a standard curve must be used. For many 96-well plates with a 200 μL volume, the path length is approximately 0.5 cm.
- Sample Volume: The volume of the undiluted serum added to the reaction mix (e.g., if 10 μL of a 1:400 dilution was used, the equivalent undiluted sample volume is $10\ \mu\text{L} / 400 = 0.025\ \mu\text{L}$ or $2.5 \times 10^{-5}\ \text{mL}$).
- Dilution Factor: The dilution factor of the serum sample (e.g., 400).
- 10^6 : Conversion factor from μmol to mol and mL to L .

One unit (U) of cholinesterase activity is defined as the amount of enzyme that hydrolyzes 1 μmole of substrate per minute at the specified conditions.^[8]

Expected Values and Data Presentation

Cholinesterase activity levels in human serum can vary based on the laboratory, methodology, and individual factors. The following table summarizes typical reference ranges.

Condition	Typical Cholinesterase Activity Range (U/L)	Reference(s)
Normal Adult	8 - 18 U/mL (or kU/L)	[1][11]
Normal Adult (Alternative Range)	3,100 - 6,500 U/L	[2]
Normal Adult (China Reference)	5,000 - 12,000 U/L	[13]
Organophosphate Poisoning	Significantly decreased; a 40% drop may precede symptoms.	[11][14]
Liver Disease (e.g., Cirrhosis)	Decreased by 30-70%	[4]
Chronic Malnutrition	Decreased	[1][2]
Nephrotic Syndrome	Increased	[3][4]

Note: It is highly recommended that each laboratory establish its own reference range for the local population.[2] Levels can vary between individuals, making a baseline measurement highly valuable for accurate interpretation.[1]

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References

- 1. ucsfhealth.org [ucsfhealth.org]
- 2. HIE Multimedia - Cholinesterase - blood [sbrmc.adam.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]

- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reckondiagnosics.com [reckondiagnosics.com]
- 11. labpedia.net [labpedia.net]
- 12. Butyrylcholinesterase–Protein Interactions in Human Serum | MDPI [mdpi.com]
- 13. Reduced serum cholinesterase is an independent risk factor for all-cause mortality in the pediatric intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinesterase, Serum - Liver Health - Lab Results explained | HealthMatters.io [healthmatters.io]
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